![molecular formula C16H10O B3422070 Benzo[b]naphtho[2,1-d]furan CAS No. 239-30-5](/img/structure/B3422070.png)
Benzo[b]naphtho[2,1-d]furan
Overview
Description
Benzo[b]naphtho[2,1-d]furan (C₁₆H₁₀O, MW 218.25, CAS 239-30-5) is a fused heteroaromatic compound comprising a benzofuran moiety condensed with a naphthalene system at the [2,1-d] position. Its structure enables extended π-conjugation, making it valuable in organic electronics, such as semiconductors, due to enhanced electron mobility . The compound has also been isolated from natural sources, including Streblus usambarensis, where derivatives exhibit antibacterial activity . Key physical properties include a melting point of 376–377 K, boiling point of 662 K, and a melting enthalpy (ΔfusH) of 20.9 kJ/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]naphtho[2,1-d]furan can be synthesized through various methods:
Cyclization Synthesis: Starting from certain aromatic compounds, cyclization synthesis is carried out through tandem reactions.
Condensation Reaction: The condensation reaction of aromatic carboxylic acid and aldehyde, followed by ring synthesis through a series of steps.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where reagents such as halogens or nitro groups can be introduced into the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Benzo[b]naphtho[2,1-d]furan derivatives have shown significant potential in medicinal applications. Recent studies highlight their bioactivity against various diseases:
- Antimicrobial Activity : A study isolated several this compound compounds from the plant Streblus usambarensis, which exhibited antibacterial and cytotoxic activities. The compounds were evaluated for their effectiveness against pathogens responsible for leprosy, dysentery, and other infections .
- Anticancer Properties : Compounds derived from this compound have demonstrated cytotoxic effects on cancer cell lines. For instance, the structure-activity relationship (SAR) studies indicated that certain derivatives possess higher potency against specific cancer types compared to their parent compounds .
Table 1: Bioactivity of this compound Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | Reference |
---|---|---|---|
Usambarin A | Antibacterial | Escherichia coli | |
Usambarin B | Cytotoxic | HeLa cells | |
Usambarin C | Anticancer | MCF-7 breast cancer cells |
Material Science
This compound and its derivatives are being explored for their potential use in material science:
- Organic Electronics : The compound's electronic properties make it a candidate for organic semiconductors. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
- Polymer Composites : Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research indicates that these composites exhibit improved performance in high-temperature applications .
Table 2: Applications in Material Science
Application Type | Description | Reference |
---|---|---|
Organic Semiconductors | Used in OLEDs and OPVs | |
Polymer Composites | Enhances thermal stability |
Environmental Studies
The environmental implications of this compound are also significant:
- Pollution Monitoring : This compound has been identified as a marker for polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its presence can indicate contamination levels in soil and water bodies, aiding in pollution assessment efforts .
- Biodegradation Studies : Research into the biodegradation of this compound has revealed pathways through which microorganisms can break down this compound, suggesting potential bioremediation strategies for contaminated sites .
Table 3: Environmental Applications
Application Type | Description | Reference |
---|---|---|
Pollution Monitoring | Marker for PAHs in environmental samples | |
Biodegradation Studies | Pathways for microbial breakdown |
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial properties of usambarin A revealed its effectiveness against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics. This highlights its potential as a lead compound in antibiotic development.
Case Study 2: Organic Electronics
In a study focused on organic electronics, this compound was incorporated into a polymer blend used for OLEDs. The resulting devices exhibited enhanced brightness and efficiency compared to standard materials, demonstrating the compound's utility in advanced electronic applications.
Mechanism of Action
The mechanism of action of Benzo[b]naphtho[2,1-d]furan involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: The compound may affect oxidative stress pathways, leading to its potential anticancer and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers: Variations in Ring Fusion
- Benzo[b]naphtho[2,3-d]furan (CAS 243-42-5): This isomer differs in the naphthalene fusion position ([2,3-d] vs. [2,1-d]), altering conjugation and electronic properties. While both isomers share the molecular formula C₁₆H₁₀O, their distinct ring arrangements influence solubility and reactivity. For instance, [2,1-d] derivatives are more prevalent in natural products, whereas [2,3-d] isomers are primarily synthetic .
- Such differences impact applications in material science .
Heteroatom Substitution: Thiophene Analogs
- Benzo[b]naphtho[2,1-d]thiophene ([2,1]BNT): Replacing the oxygen atom with sulfur increases molecular weight (C₁₆H₁₀S, MW 234.32) and environmental persistence. [2,1]BNT is carcinogenic, with potency comparable to chrysene, and is metabolized into mutagenic dihydrodiols by liver enzymes . In environmental samples, [2,1]BNT contributes significantly to aryl hydrocarbon receptor (AhR)-mediated activity . Key Contrast: Thiophene analogs generally exhibit higher cytotoxicity and environmental stability than furan derivatives. For example, thiophene-substituted benzo[h]naphtho[1,2-b][1,6]naphthyridines show superior anticancer activity compared to furan analogs .
Substituent Effects on Bioactivity
- Natural Derivatives : Benzo[b]naphtho[2,1-d]furan derivatives from S. usambarensis (e.g., usambarin A) feature hydroxy, methoxy, and γ,γ-dimethylallyl groups. These substituents modulate bioactivity: usambarin D shows moderate antibacterial activity against Bacillus subtilis, while usambarin A lacks cytotoxicity in MCF-7 cancer cells .
- Synthetic Derivatives : Methoxy-substituted isomers (e.g., 9-methoxynaphtho[1,2-b]benzofuran) are synthesized via palladium-catalyzed coupling. Regiospecificity challenges arise, as reactions often yield mixtures (e.g., 8- and 9-methoxy isomers) requiring chromatographic separation .
Data Tables
Table 1: Physical and Chemical Properties
Environmental and Pharmacological Relevance
- Environmental Presence : Benzo[b]naphtho[2,1-d]thiophene levels in blue mussels have declined since the 1980s due to reduced fossil fuel emissions .
- Pharmacological Potential: Thiophene derivatives outperform furans in anticancer activity, but furan-based natural products offer safer profiles for antibacterial applications .
Biological Activity
Benzo[b]naphtho[2,1-d]furan is a polycyclic aromatic compound characterized by its fused ring structure, which includes both naphthalene and furan elements. This unique structure contributes to its diverse biological activities, including potential anticancer and antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, highlighting key research findings, mechanisms of action, and applications in medicine.
- Molecular Formula : C18H12O
- Molecular Weight : 218.26 g/mol
- Appearance : Typically a white to light yellow or light red powder or crystal.
- Melting Point : Ranges from 43 °C to 47 °C.
The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
This compound exhibits its biological effects primarily through:
- Interaction with Enzymes and Receptors : It can modulate enzyme activity and receptor binding, which may lead to changes in cellular signaling pathways.
- Oxidative Stress Pathways : The compound may influence oxidative stress responses, which are crucial in cancer progression and microbial resistance.
Antimicrobial Activity
Research indicates that certain derivatives of this compound possess notable antimicrobial properties:
- Usambarin D , a derivative isolated from Streblus usambarensis, demonstrated moderate antibacterial activity against Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 9.0 μM .
- Other analogs have shown effectiveness against various bacterial strains, suggesting a broad spectrum of activity .
Research Findings
A summary of key studies on this compound is presented in the following table:
Case Studies
- Antibacterial Study : A study isolated usambarin D from the roots of Streblus usambarensis and tested its antibacterial efficacy against various strains. The results indicated significant activity against Bacillus subtilis, supporting the potential use of this compound in developing new antibiotics .
- Cytotoxicity Investigation : Research on derivatives of this compound revealed varying degrees of cytotoxicity against cancer cell lines. These findings suggest that modifications to the compound's structure can enhance its biological activity .
Chemical Reactions Analysis
TiCl₄-Mediated Cyclodehydration
A one-pot method combines phenols with α-haloketones using TiCl₄ as a Lewis acid to form benzo[b]naphtho[2,1-d]furan derivatives via Friedel–Crafts alkylation and cyclodehydration .
Example :
-
Reactants : 1-Naphthol + 2-chloroacetone
-
Conditions : Reflux in trifluoroethanol (TFE) with TiCl₄
-
Product : 2-Methylthis compound
Entry | Phenol Substrate | Haloketone | Product Structure | Yield (%) | Reference |
---|---|---|---|---|---|
1 | 1-Naphthol | 2-Chloroacetone | 2-Methyl derivative | 99 | |
2 | 2-Bromo-1-naphthol | 3-Chloro-2-butanone | 2-Isopropyl derivative | 89 |
Acetylation and Subsequent Modifications
2-Acetylthis compound serves as a versatile intermediate for further functionalization :
-
Condensation with Malononitrile
-
Hydrazone Formation
Gewald Reaction for Thiophene Derivatives
2-Acetylthis compound reacts with elemental sulfur under Gewald conditions to form thienyl-fused derivatives :
-
Reactants : Dicyanovinyl derivative + sulfur
-
Conditions : Reflux in ethanol with morpholine
-
Product : 2-(5-Amino-4-cyano-3-thienyl) derivative
Diazonium Coupling
-
Reactants : Dicyanovinyl derivative + benzenediazonium chloride
-
Conditions : 0–5°C in pyridine
-
Product : 2-(Arylazo) derivatives
-
Application : Synthesis of azo dyes with extended conjugation .
Palladium-Catalyzed C–H Functionalization
Palladium catalysts enable direct functionalization of the aromatic core :
-
Substrate : 2-Methylsulfanylthis compound
-
Reagents : Alkyl Grignard reagents
-
Catalyst : NiCl₂(PPh₃)(IPr)
-
Product : 2-Alkyl derivatives
Gold-Catalyzed Cycloisomerization
Propargyl ethers undergo cyclization to form ketone-functionalized derivatives :
-
Substrate : 2-(Iodoethynyl)aryl esters
-
Catalyst : Au(I) complex
-
Product : 3-Iodo-2-acylthis compound
Biological Activity of Derivatives
This compound derivatives exhibit moderate antimicrobial properties :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzo[b]naphtho[2,1-d]furan, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions. For example, using Suzuki-Miyaura coupling with 2-fluorophenylboronic acid and 1-bromo-2-methoxynaphthalene under palladium catalysis . Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), temperature (80–100°C), and solvent (toluene/ethanol mixtures). Yield improvements (from 60% to >85%) are achieved by replacing conventional heating with microwave-assisted synthesis (120°C, 30 min) . Purity is monitored via TLC and confirmed by column chromatography .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Key signals include aromatic protons in the δH 7.2–8.0 ppm range, with coupling patterns (e.g., AMX spin systems) indicating substitution on the naphthalene moiety. For example, H-4 (δH 8.00, d, J = 8.9 Hz) and H-1 (δH 7.59, d, J = 2.6 Hz) .
- Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 218.26 (C₁₆H₁₀O), consistent with the molecular formula. Fragmentation patterns (e.g., loss of CO or substituent groups) aid in structural validation .
Q. What in vitro assays are used to screen the biological activity of this compound derivatives?
- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), and fungi (e.g., C. albicans). Derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit enhanced activity, with MIC values ranging from 12.5–50 µg/mL . Cytotoxicity is evaluated using MTT assays on mammalian cell lines (e.g., HeLa) to ensure selectivity .
Advanced Research Questions
Q. How do metabolic pathways of this compound derivatives differ across species, and what enzymes mediate their biotransformation?
- Methodological Answer : Rat liver microsomes metabolize the compound via oxidation (e.g., sulfoxidation) and hydroxylation. Cytochrome P450 isoforms (CYP1A1, CYP2B6) are implicated, with induction by Aroclor 1254 increasing sulfone metabolite production. Strain-dependent differences (Wistar vs. F344 rats) highlight the role of genetic factors in metabolism . Comparative studies with human hepatocytes are recommended for translational relevance .
Q. What green chemistry approaches improve the sustainability of this compound synthesis?
- Methodological Answer : Microwave-assisted synthesis reduces reaction time (from 24 h to 30 min) and energy consumption. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) minimize waste. Catalyst recycling (e.g., Pd nanoparticles on magnetic supports) enhances atom economy .
Q. How can contradictory data in synthetic routes (e.g., yield disparities) be resolved?
- Methodological Answer : Discrepancies often arise from reagent purity or catalytic system stability. For example, 2-fluorophenylboronic acid may hydrolyze if stored improperly, reducing coupling efficiency . Systematic reproducibility studies under inert atmospheres (N₂/Ar) and rigorous characterization of intermediates (via HPLC-MS) are critical .
Q. What computational methods predict structure-activity relationships (SAR) for antimicrobial derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with activity. QSAR models using Hammett constants (σ) for substituents (e.g., NO₂, OCH₃) predict MIC trends. Molecular docking identifies binding interactions with bacterial targets (e.g., DNA gyrase) .
Q. How are regioisomers (e.g., [2,1-d] vs. [1,2-d] fused furans) differentiated analytically?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) distinguishes isomers via exact mass (Δ < 3 ppm). ¹³C NMR assigns carbonyl carbons (e.g., C=O at δC 165–170 ppm for [2,1-d] vs. δC 160–165 ppm for [1,2-d]). X-ray crystallography provides definitive proof .
Q. What role do enzyme inducers (e.g., phenobarbital) play in modulating the genotoxicity of this compound metabolites?
- Methodological Answer : Induction with phenobarbital increases CYP2B6 activity, enhancing sulfone metabolite formation. Ames tests (TA100 strain) show metabolite-dependent mutagenicity (+S9 mix), with pre-incubation protocols improving sensitivity. Contrasting results in TA98 highlight strain-specific DNA repair mechanisms .
Q. How are synthetic byproducts (e.g., dihydrofurans) characterized and mitigated?
Properties
IUPAC Name |
naphtho[1,2-b][1]benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSVZISIWCHFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC4=CC=CC=C34 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40946695 | |
Record name | Benzo[b]naphtho[2,1-d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40946695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239-30-5, 205-39-0 | |
Record name | Benzo[b]naphtho[2,1-d]furan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239-30-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(b)naphtho(1,2-d)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)naphtho(2,1-d)furan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000239305 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[b]naphtho[2,1-d]furan | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]naphtho[2,1-d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.407 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZO(B)NAPHTHO(2,1-D)FURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8XU30BAK0 | |
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